2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2,4,6-trifluorophenyl)acetamide
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Overview
Description
2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2,4,6-trifluorophenyl)acetamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, a phenoxy group, and a trifluorophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2,4,6-trifluorophenyl)acetamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of an amidoxime with a carboxylic acid derivative under dehydrating conditions.
Attachment of the phenoxy group: The 1,2,4-oxadiazole intermediate is then reacted with a phenol derivative, often using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the trifluorophenylacetamide moiety: This step involves the acylation of the phenoxy-oxadiazole intermediate with a trifluorophenylacetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the oxadiazole ring or the phenyl groups, using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The trifluorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like DMF (dimethylformamide).
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
Medicinally, it is investigated for its potential as an anti-inflammatory, anti-cancer, or antimicrobial agent. The presence of the trifluorophenyl group often enhances the metabolic stability and bioavailability of the compound.
Industry
In the industrial sector, it can be used in the development of new materials, such as polymers or coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2,4,6-trifluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the trifluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the oxadiazole ring but differ in their substituents, leading to different biological activities.
1,3,4-Oxadiazoles: These isomers have different nitrogen positions in the ring, affecting their chemical reactivity and biological properties.
Uniqueness
The uniqueness of 2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2,4,6-trifluorophenyl)acetamide lies in its combination of the oxadiazole ring with the trifluorophenylacetamide moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C22H14F3N3O3 |
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Molecular Weight |
425.4 g/mol |
IUPAC Name |
2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2,4,6-trifluorophenyl)acetamide |
InChI |
InChI=1S/C22H14F3N3O3/c23-15-10-17(24)20(18(25)11-15)26-19(29)12-30-16-8-6-14(7-9-16)22-27-21(28-31-22)13-4-2-1-3-5-13/h1-11H,12H2,(H,26,29) |
InChI Key |
YICIVHPHWMXBNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=C(C=C(C=C4F)F)F |
Origin of Product |
United States |
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